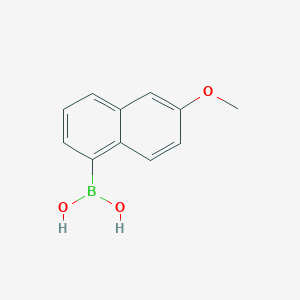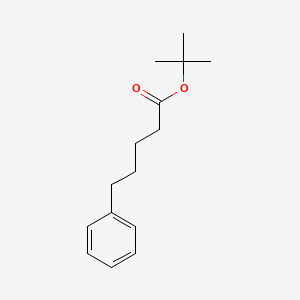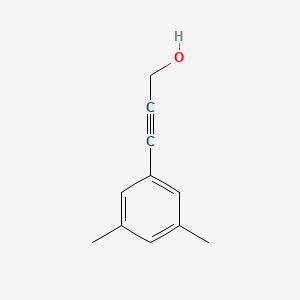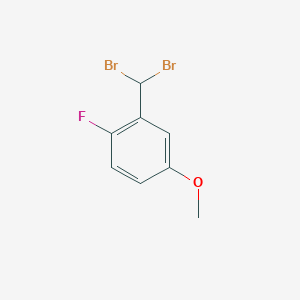
3-Propylcyclobutan-1-one
Vue d'ensemble
Description
3-Propylcyclobutan-1-one, also known as 3-PCB, is an organic compound that belongs to the class of cyclobutanones. It has a molecular formula of C7H12O . It is an important building block in the synthesis of many organic compounds due to its unique structure and reactivity.
Molecular Structure Analysis
The molecular structure of 3-Propylcyclobutan-1-one consists of a four-membered cyclobutane ring with a carbonyl (C=O) group and a propyl (C3H7) group attached . The average mass of the molecule is 112.170 Da .Applications De Recherche Scientifique
Tumor-Seeking Agent Potential
1-aminocyclobutane[11C]carboxylic acid, a derivative related to 3-Propylcyclobutan-1-one, has demonstrated potential as a tumor-seeking agent. It was preferentially incorporated by several tumor types in animal models and showed rapid clearance from blood, achieving maximum tissue concentrations within 30 minutes. This compound was found to be non-toxic in animal species and showed no affinity for bacterial abscesses, suggesting its potential use in tumor imaging and diagnosis (Washburn et al., 1979).
NMDA Receptor Antagonist and Anticonvulsant Properties
A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, structurally similar to 3-Propylcyclobutan-1-one, showed potent and selective antagonist activity at NMDA receptor sites and anticonvulsant activity. This highlights the potential therapeutic applications of these compounds in the treatment of conditions like epilepsy and other neurological disorders (Gaoni et al., 1994).
Catalyst in Ring-Opening Reactions
3-Propylcyclobutan-1-one and related compounds have been utilized in ring-opening reactions catalyzed by Pt/SiO2. Such reactions are critical in the field of organic synthesis, particularly in the formation of various complex molecules. This application is significant in the development of new synthetic methods and materials (Török et al., 1994).
VLA-4 Antagonist for Potential Therapeutic Uses
Derivatives of 3-Propylcyclobutan-1-one, specifically 3-aminocyclobut-2-en-1-ones, have been found to be potent antagonists of VLA-4, a receptor involved in immune response and inflammation. This indicates their potential use in treating autoimmune diseases and other conditions involving abnormal immune responses (Brand et al., 2003).
Propriétés
IUPAC Name |
3-propylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSVWRKUALQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)
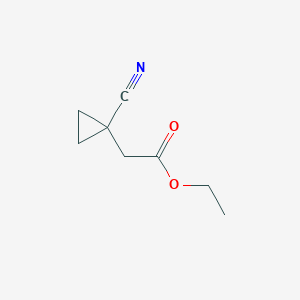
![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)




![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
